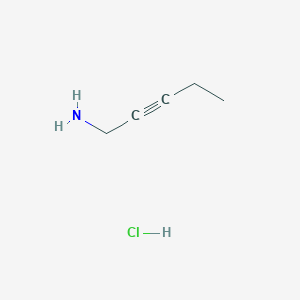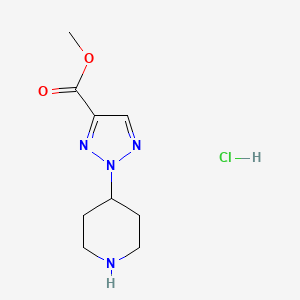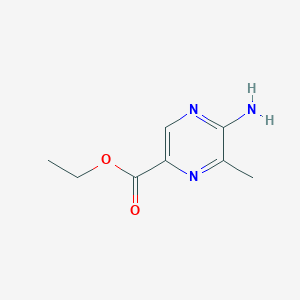![molecular formula C8H11ClF2O2S B13516691 {3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride](/img/structure/B13516691.png)
{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride typically involves the reaction of {3,3-Difluorospiro[3.3]heptan-1-yl}methanol with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial production, with additional steps to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve solvents like dichloromethane or tetrahydrofuran, and the reactions are often carried out at room temperature or under mild heating .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Applications De Recherche Scientifique
{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride has several applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of {3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
{3,3-Difluorospiro[3.3]heptan-1-yl}methanol: This compound is structurally similar but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
{6,6-Difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride: This compound has a similar structure but differs in the position of the fluorine atoms and the sulfonyl chloride group.
Uniqueness
{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride is unique due to its specific structural features, including the spirocyclic framework and the presence of both fluorine atoms and a sulfonyl chloride group. These features confer distinct reactivity and make it a valuable reagent in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C8H11ClF2O2S |
|---|---|
Poids moléculaire |
244.69 g/mol |
Nom IUPAC |
(3,3-difluorospiro[3.3]heptan-1-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H11ClF2O2S/c9-14(12,13)5-6-4-8(10,11)7(6)2-1-3-7/h6H,1-5H2 |
Clé InChI |
YQGWHCVUFDFVTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CC2(F)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B13516632.png)



![2-amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13516662.png)




